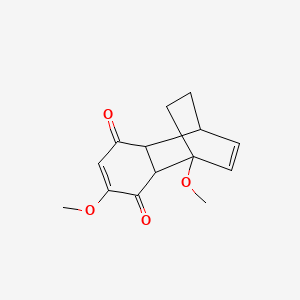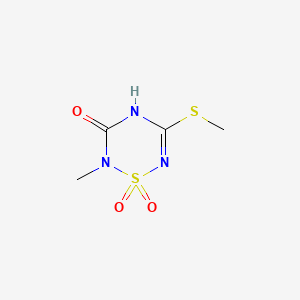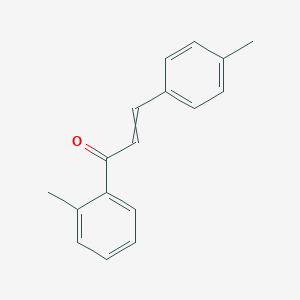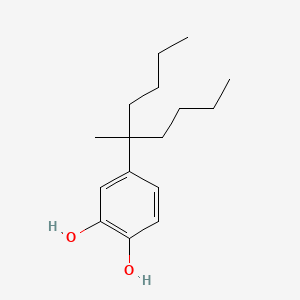
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- is a complex organic compound with the molecular formula C11H10O2. This compound is known for its unique structure, which includes a naphthalene core with additional methoxy groups and a tetrahydro configuration. It is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst, to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Applications De Recherche Scientifique
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its methoxy groups and naphthalene core allow it to participate in various chemical interactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
- Cyclopentadienebenzoquinone
- 1,4,4-alpha,8-alpha-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- stands out due to its unique methoxy groups and tetrahydro configuration, which provide distinct chemical properties and reactivity. These features make it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
58785-57-2 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C14H16O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
Clé InChI |
ANLRTCTZXXMUGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2C3CCC(C2C1=O)(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)


![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)


